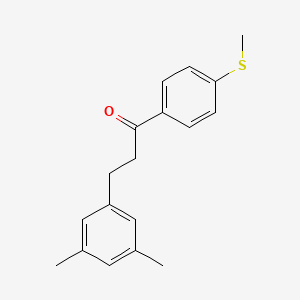

3-(3,5-Dimethylphenyl)-4'-thiomethylpropiophenone

Overview

Description

3-(3,5-Dimethylphenyl)-4’-thiomethylpropiophenone is an organic compound characterized by the presence of a dimethylphenyl group and a thiomethyl group attached to a propiophenone backbone

Mechanism of Action

Target of Action

A compound with a similar structure, aticaprant, acts as a selective antagonist of the κ-opioid receptor (kor), the biological target of the endogenous opioid peptide dynorphin .

Mode of Action

If we consider the similar compound aticaprant, it acts as a potent, selective, short-acting antagonist of the kor . This suggests that 3-(3,5-Dimethylphenyl)-4’-thiomethylpropiophenone might interact with its targets in a similar manner, leading to changes in the activity of the targeted receptors.

Biochemical Pathways

The kor, which is the target of the similar compound aticaprant, is involved in various physiological processes, including pain perception, consciousness, motor control, and mood . Therefore, it’s plausible that 3-(3,5-Dimethylphenyl)-4’-thiomethylpropiophenone might affect similar pathways.

Pharmacokinetics

Aticaprant, a similar compound, has a bioavailability of 25% and an elimination half-life of 30–40 hours . These properties impact the bioavailability and duration of action of the compound.

Result of Action

Antagonism of the kor by similar compounds like aticaprant can lead to changes in pain perception, consciousness, motor control, and mood .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylphenyl)-4’-thiomethylpropiophenone typically involves the reaction of 3,5-dimethylphenyl derivatives with thiomethylpropiophenone under controlled conditions. One common method involves the use of Friedel-Crafts acylation, where 3,5-dimethylphenyl is reacted with thiomethylpropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylphenyl)-4’-thiomethylpropiophenone can undergo various chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The carbonyl group in the propiophenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA, acetic acid as solvent.

Reduction: NaBH4, LiAlH4, ethanol or ether as solvent.

Substitution: HNO3, Br2, sulfuric acid (H2SO4) as catalyst.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

3-(3,5-Dimethylphenyl)-4’-thiomethylpropiophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Comparison with Similar Compounds

Similar Compounds

3,5-Dimethylphenyl isocyanate: Similar in structure but contains an isocyanate group instead of a thiomethyl group.

3,5-Dimethylphenol: Contains a hydroxyl group instead of a thiomethyl group.

4-(3,5-Dimethylphenyl)phenol: Similar aromatic structure but with a phenol group.

Uniqueness

3-(3,5-Dimethylphenyl)-4’-thiomethylpropiophenone is unique due to the presence of both a thiomethyl group and a propiophenone backbone. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.

Biological Activity

3-(3,5-Dimethylphenyl)-4'-thiomethylpropiophenone is a compound of interest due to its potential biological activities, particularly in cancer research and pharmacology. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C17H18OS

- Molecular Weight : 270.39 g/mol

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example, it has been reported to induce apoptosis in HCT116 cells with an EC50 value of 7.1 ± 0.6 μM, suggesting its potential as an anticancer agent .

- Inhibition of WNT/β-Catenin Pathway : This compound has demonstrated the ability to inhibit the recruitment of DVL-GFP to the plasma membrane in HEK293 cells, which is critical for WNT signaling. The observed EC50 for this effect was approximately 0.74 ± 0.08 μM, indicating significant potency in modulating this pathway .

- Reactive Oxygen Species (ROS) Production : The compound has been associated with increased ROS levels in treated cells, which can lead to oxidative stress and subsequent cell death in cancerous cells .

Study 1: Anticancer Efficacy

In a controlled study involving HCT116 cells, varying concentrations of this compound were applied over a period of 48 hours. The results indicated a dose-dependent inhibition of cell growth, with significant reductions in viability at concentrations above 5 μM.

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 1 | 95 |

| 5 | 70 |

| 10 | 40 |

| 20 | 15 |

Study 2: Inhibition of WNT Signaling

Another investigation focused on the compound's role in inhibiting the WNT signaling pathway. HEK293 cells were transfected with constructs to measure DVL-GFP localization changes upon treatment with varying doses of the compound.

| Dose (μM) | % DVL-GFP Localization Loss |

|---|---|

| 0 | 0 |

| 0.1 | 10 |

| 0.5 | 30 |

| 1 | 50 |

| 5 | 80 |

Properties

IUPAC Name |

3-(3,5-dimethylphenyl)-1-(4-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20OS/c1-13-10-14(2)12-15(11-13)4-9-18(19)16-5-7-17(20-3)8-6-16/h5-8,10-12H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCAVUZJECAKLOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CCC(=O)C2=CC=C(C=C2)SC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644889 | |

| Record name | 3-(3,5-Dimethylphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-44-4 | |

| Record name | 1-Propanone, 3-(3,5-dimethylphenyl)-1-[4-(methylthio)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,5-Dimethylphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.